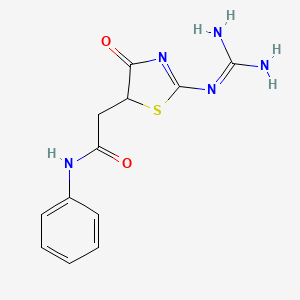![molecular formula C24H28FN3O3 B11040610 N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide](/img/structure/B11040610.png)
N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[55]undec-4-YL}methyl)isonicotinamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two or more rings connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorophenyl and isonicotinamide groups. One common approach is to start with a suitable spirocyclic precursor and then introduce the fluorophenyl group through a Friedel-Crafts acylation reaction. The isonicotinamide moiety can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of molecular interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects and as a lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the isonicotinamide moiety can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(5R)-3-amino-5-methyl-9,9-dioxo-2,9lambda6-dithia-4-azaspiro[5.5]undec-3-en-5-yl]-4-fluorophenyl}-5-(fluoromethoxy)pyrazine-2-carboxamide
- N-{3-[(5R)-3-amino-5-methyl-9,9-dioxo-2,9lambda6-dithia-4-azaspiro[5.5]undec-3-en-5-yl]-4-fluorophenyl}-5-(fluoromethoxy)pyrazine-2-carboxamide
Uniqueness
N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can result in distinct biological activities and physicochemical properties compared to other similar compounds. The presence of the fluorophenyl group, in particular, can enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
Molecular Formula |
C24H28FN3O3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[[9-[2-(4-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-4-yl]methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28FN3O3/c25-21-3-1-18(2-4-21)15-22(29)28-12-8-24(9-13-28)16-19(7-14-31-24)17-27-23(30)20-5-10-26-11-6-20/h1-6,10-11,19H,7-9,12-17H2,(H,27,30) |
InChI Key |
LRCIPJDGZHKGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CC3=CC=C(C=C3)F)CC1CNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chlorophenyl)[7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-yl]methanone](/img/structure/B11040532.png)
![9-(1-Acetyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-B]quinazolin-8(4H)-one](/img/structure/B11040539.png)
![diethyl 2-{6-[{4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-7(1H)-yl}(phenyl)methyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiol](/img/structure/B11040540.png)
![2-(1-octyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B11040547.png)
![(1Z)-8-chloro-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040552.png)
![[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetic acid](/img/structure/B11040558.png)

![7',7'-dimethyl-6',7'-dihydro-1'H-spiro[cyclohexane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B11040573.png)
![Ethyl 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11040577.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040589.png)
![2-{4-[(E)-(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B11040596.png)
![3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B11040598.png)
![(2E)-[(4-methylphenyl)sulfonyl][(5Z)-4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]ethanenitrile](/img/structure/B11040606.png)
methanone](/img/structure/B11040613.png)
